molecular formula C3H6N2O B2468834 2-Amino-3-hydroxypropanenitrile CAS No. 125310-61-4

2-Amino-3-hydroxypropanenitrile

Cat. No. B2468834
CAS RN: 125310-61-4
M. Wt: 86.094
InChI Key: BOYRGCUYTXBPQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-hydroxypropanenitrile is a chemical compound with the molecular formula C3H6N2O . Its average mass is 86.092 Da and its monoisotopic mass is 86.048012 Da . It also exists in the form of a hydrochloride salt .


Molecular Structure Analysis

The molecular structure of this compound consists of a three-carbon chain with an amino group (-NH2) attached to the first carbon, a hydroxy group (-OH) attached to the second carbon, and a nitrile group (-CN) attached to the third carbon .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 86.092 Da . The hydrochloride form of this compound has a molecular weight of 122.55 and a melting point of 156-158 degrees Celsius .

Scientific Research Applications

Green Synthesis of Derivatives

2-Amino-3-hydroxypropanenitrile derivatives play a significant role in green chemistry. For instance, 3-hydroxypropanaminium acetate, a new ionic liquid, has been used as a catalyst in synthesizing 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives. This process is efficient, environmentally friendly, and allows the catalyst to be reused multiple times without significant loss of activity (Shaterian & Oveisi, 2011).

Application in Polymerization

This compound derivatives have been applied in polymer chemistry. The alkoxyamine Dispolreg 007, derived from this compound, serves as a robust regulator for the controlled (co)polymerization of methacrylates and styrene by nitroxide mediated polymerization (Simula et al., 2019).

Synthesis of Bioactive Compounds

Compounds like 3-Aminoxy-1-amino[1,1′-3H2]propane, synthesized from derivatives of this compound, are potent inhibitors of polyamine biosynthesis enzymes. These have significant implications in understanding enzyme mechanisms, binding sites, and cellular distribution (Pankaskie & Scholtz, 1989).

Catalysis in Organic Reactions

Ionic liquids derived from this compound have been used as catalysts in condensation reactions to synthesize chromene derivatives. These ionic liquids are noted for their environmentally friendly nature and reusability (Shaterian & Mohammadnia, 2015).

Role in Photocatalytic Removal

Derivatives of this compound have been investigated for their role in the photocatalytic removal of volatile organic compounds (VOCs). Hydroxyl and amino groups derived from these compounds significantly improve the adsorption capacity for VOCs (Liang et al., 2021).

Thermochemical Studies

A detailed thermochemical study of 3-hydroxypropanenitrile, a compound closely related to this compound, provides insights into its properties, like enthalpy of formation and vaporization, which are vital for understanding its applications in various chemical processes (Roux et al., 2007).

Safety and Hazards

The hydrochloride form of 2-Amino-3-hydroxypropanenitrile is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These correspond to hazards related to harmful ingestion, skin contact, eye irritation, and respiratory irritation .

properties

IUPAC Name

2-amino-3-hydroxypropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2O/c4-1-3(5)2-6/h3,6H,2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOYRGCUYTXBPQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C#N)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

86.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.